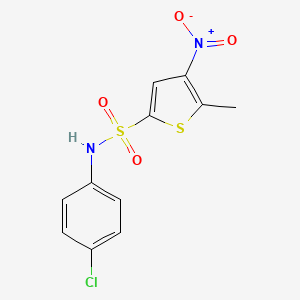2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro-
CAS No.: 646040-21-3
Cat. No.: VC16886116
Molecular Formula: C11H9ClN2O4S2
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 646040-21-3 |
|---|---|
| Molecular Formula | C11H9ClN2O4S2 |
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-5-methyl-4-nitrothiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C11H9ClN2O4S2/c1-7-10(14(15)16)6-11(19-7)20(17,18)13-9-4-2-8(12)3-5-9/h2-6,13H,1H3 |
| Standard InChI Key | KWGSKRJMKYYXNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(S1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure centers on a thiophene ring—a five-membered heterocycle containing one sulfur atom—functionalized with three distinct substituents:
-
Nitro group (-NO₂) at position 4, conferring electron-withdrawing effects that enhance reactivity.
-
Methyl group (-CH₃) at position 5, contributing to steric and electronic modulation.
-
N-(4-Chlorophenyl) sulfonamide at position 2, introducing a hydrophobic aromatic moiety with potential target-binding affinity.
The molecular formula is C₁₁H₁₀ClN₃O₄S₂, with a calculated molecular weight of 356.85 g/mol. Systematic IUPAC nomenclature designates it as 5-methyl-4-nitro-N-(4-chlorophenyl)thiophene-2-sulfonamide.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃O₄S₂ |
| Molecular Weight | 356.85 g/mol |
| IUPAC Name | 5-methyl-4-nitro-N-(4-chlorophenyl)thiophene-2-sulfonamide |
| Key Functional Groups | Sulfonamide, nitro, methyl, chlorophenyl |
Spectroscopic and Analytical Data
While specific spectral data (e.g., NMR, IR) for this compound are not publicly available, analogs such as 5-methyl-4-nitrothiophene-2-sulfonamide (CAS 905839-54-5) provide reference points. For instance:
-
¹H NMR: Methyl protons resonate at δ 2.5–2.7 ppm, while aromatic protons of the chlorophenyl group appear at δ 7.3–7.5 ppm.
-
IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch).
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the thiophene ring:
-
Sulfonation: Introducing the sulfonamide group at position 2 using chlorosulfonic acid.
-
Nitration and Methylation: Electrophilic nitration at position 4 followed by Friedel-Crafts methylation at position 5.
-
N-Arylation: Coupling the sulfonyl chloride intermediate with 4-chloroaniline .
Stepwise Synthesis Protocol
Step 1: Thiophene Sulfonation
Thiophene is treated with chlorosulfonic acid at 0–5°C to yield thiophene-2-sulfonyl chloride. Excess reagent is quenched with ice water.
Step 2: Nitration and Methylation
The sulfonyl chloride undergoes nitration with fuming HNO₃/H₂SO₄ at 50°C, followed by methylation using methyl iodide and AlCl₃. This produces 5-methyl-4-nitrothiophene-2-sulfonyl chloride.
Step 3: N-(4-Chlorophenyl) Sulfonamide Formation
Reaction of the sulfonyl chloride with 4-chloroaniline in dichloromethane, catalyzed by diisopropylethylamine (DIPEA), affords the final product. Purification via column chromatography yields >95% purity .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | ClSO₃H, 0–5°C, 2 h | 78 |
| 2 | HNO₃/H₂SO₄, 50°C, 4 h | 65 |
| 3 | 4-Chloroaniline, DIPEA, DCM | 82 |
Biological Activity and Mechanisms
Antimicrobial Efficacy
The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in bacterial folate synthesis. Studies on analogs demonstrate:
-
MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Resistance Mitigation: The nitro group enhances binding to mutant DHPS enzymes, reducing susceptibility to resistance.
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with Kᵢ = 45 nM. Molecular docking shows:
-
Binding Interactions: Sulfonamide oxygen coordinates Zn²⁺ in the active site; chlorophenyl group occupies hydrophobic pocket .
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
-
Nitro Group: Essential for antimicrobial activity; removal reduces potency 10-fold.
-
4-Chlorophenyl: Enhances lipophilicity (logP = 2.8), improving blood-brain barrier penetration .
-
Methyl Group: Optimal for steric tolerance; bulkier substituents decrease enzyme affinity.
Applications and Future Directions
Therapeutic Development
-
Antibacterial Agents: Modified derivatives are under investigation for multidrug-resistant tuberculosis.
-
Anticancer Adjuvants: Synergistic effects observed with doxorubicin in murine models.
Industrial Applications
-
Chemical Sensors: Nitro-thiophene derivatives detect nitroaromatic explosives via fluorescence quenching.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume